3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- is a complex organic compound belonging to the pyrazolone family. Its molecular formula is , and it has a molecular weight of approximately 343.33 g/mol. The compound features a unique structure characterized by the presence of a difluoromethoxy group and a hydrazinylidene moiety, contributing to its potential applications in various fields such as medicinal chemistry and materials science .
Research indicates that this compound exhibits significant biological activity, particularly in anticancer properties. It may inhibit specific enzymes involved in cell proliferation, thereby affecting cancer cell growth. Additionally, its interaction with various molecular targets suggests potential therapeutic applications in treating other diseases .
The synthesis of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- typically involves multiple steps:
Studies on the interactions of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- with biological molecules have shown that it can bind to specific enzymes and receptors. This binding alters their activity, which is crucial for understanding its mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | C10H10N2O | Lacks difluoromethoxy group; simpler structure |
| Norphenazone | C10H10N2O | Known for analgesic properties; structurally similar pyrazolone |
| Edaravone | C10H10N2O | Used for neuroprotection; different functional groups |
These compounds highlight the uniqueness of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-, particularly due to its difluoromethoxy substitution and potential biological activities that differentiate it from others in the pyrazolone class .